molecular formula C20H23ClFN3OS B2981306 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride CAS No. 1215563-47-5

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride

Cat. No.: B2981306
CAS No.: 1215563-47-5
M. Wt: 407.93
InChI Key: IAXDSYFWVMEOEJ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride is a benzothiazole-based amide derivative with a molecular formula of C21H25ClFN3O3S2 and a molecular weight of 486.0 g/mol . Structurally, it comprises:

  • A benzo[d]thiazol-2-yl moiety, which is a heterocyclic aromatic system known for enhancing bioactivity in pharmaceuticals.
  • A 3-fluorobenzamide group, contributing to electronic and steric effects.
  • A diethylaminoethyl side chain, which improves solubility via protonation (as a hydrochloride salt).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-7-9-16(21)14-15)20-22-17-10-5-6-11-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXDSYFWVMEOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiazole core makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or antimicrobial agent.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzothiazole-amide derivatives, focusing on substituents, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Biological Activity Evidence Source
Target Compound : N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride -F, -N(CH2CH3)2, HCl salt 486.0 Not explicitly reported
Anti-inflammatory Derivatives (8a–e, 9a–e) Piperidinyl/morpholino groups ~450–500 (estimated) COX-2 inhibition; anti-inflammatory
Antimicrobial Coumarin-Benzimidazole Derivative (Patent Compound) Coumarin, benzimidazole ~500–550 (estimated) Antibacterial, antimalarial, antifungal
Nitazoxanide Analog (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) -Cl, -F, nitro group (in parent compound) 300.7 Antiparasitic (PFOR enzyme inhibition)
Methylsulfonyl Derivative (N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride) -SO2CH3, -F, HCl salt 486.0 Not explicitly reported

Key Structural and Functional Differences

Substituent Impact on Bioactivity: The piperidinyl/morpholino groups in anti-inflammatory derivatives () enable hydrogen bonding with COX-2 active sites, enhancing selectivity. The coumarin-benzimidazole moiety in the patent compound () introduces π-π stacking interactions with microbial enzymes, broadening antimicrobial activity. The 3-fluorobenzamide group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .

Synthetic Methods :

  • The target compound shares synthesis parallels with (DMF, triethylamine, reflux) and (amide coupling in pyridine) .

Physicochemical Properties: The diethylaminoethyl-HCl side chain improves aqueous solubility, critical for bioavailability.

Research Findings and Implications

  • Anti-inflammatory Analogs : Derivatives with piperidine/morpholine side chains showed IC50 values of 0.8–1.2 µM against COX-2, outperforming celecoxib (IC50 = 1.5 µM) in silico .
  • Antimicrobial Activity : The coumarin-benzimidazole derivative demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus and Plasmodium falciparum .
  • PFOR Enzyme Inhibition : Nitazoxanide analogs (e.g., ) disrupt anaerobic metabolism via amide anion conjugation, with EC90 = 10–20 µg/mL against Giardia .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically starts with the reaction of benzo[d]thiazole derivatives with diethylaminoethyl compounds and fluorinated benzamides. The final product is usually characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, a study synthesized novel benzothiazole derivatives and evaluated their effects on various cancer cell lines. The active compounds demonstrated the ability to inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways such as AKT and ERK in A431 and A549 cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamideA4311.5Inhibition of AKT/ERK pathways
B7 (related compound)A5492.0Induction of apoptosis
4i (lead compound)H12991.8Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in reducing inflammation. Benzothiazole derivatives are known to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. The inhibition of these cytokines suggests potential applications in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production
In a controlled experiment, the compound was tested for its ability to inhibit IL-6 and TNF-α production in macrophage cultures stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in cytokine levels at concentrations as low as 1 µM, demonstrating its potential as an anti-inflammatory agent.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Signaling Pathways : The compound disrupts crucial signaling cascades like the AKT and ERK pathways that are often upregulated in cancer cells.
  • Induction of Apoptosis : By promoting apoptotic pathways, this compound can effectively reduce tumor cell viability.
  • Cytokine Modulation : It modulates the immune response by inhibiting pro-inflammatory cytokines, thereby potentially alleviating conditions associated with chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between substituted 2-aminobenzothiazoles and activated acylating agents. For example, in analogous benzothiazole derivatives, coupling 2-amino benzothiazoles with acid chlorides (e.g., 3-fluorobenzoyl chloride) in pyridine or DMF under reflux conditions yields the target amide. Optimization involves adjusting stoichiometry (1:1 molar ratio of amine to acylating agent), reaction time (overnight stirring at room temperature), and purification via column chromatography or recrystallization from methanol . Yield improvements (up to 86% in related compounds) are achieved by using anhydrous solvents, inert atmospheres, and catalytic bases like triethylamine .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the benzothiazole ring (δ 7.5–8.3 ppm for aromatic protons), diethylaminoethyl group (δ 2.5–3.5 ppm for –CH2– and δ 1.0–1.5 ppm for –CH3), and fluorobenzamide moiety (δ 7.0–7.5 ppm with coupling constants for fluorine) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ or [M–NH3+H]+ ions) with <2 ppm error .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 minutes) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:

  • Antimicrobial : Broth microdilution assays (MIC determination against Staphylococcus aureus or Mycobacterium tuberculosis) .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophages at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G(d,p) basis sets calculates HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, the benzothiazole ring’s electron-withdrawing nature and fluorine’s inductive effects can be modeled to predict nucleophilic/electrophilic sites. Compare results with experimental NMR chemical shifts to validate accuracy .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values) arise from assay conditions (e.g., serum concentration, pH). Standardize protocols:

  • Use identical cell lines/passage numbers.
  • Validate results with orthogonal assays (e.g., Western blot for protein targets alongside enzymatic assays).
  • Apply multivariate statistical analysis (ANOVA with post-hoc tests) to isolate compound-specific effects .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :

  • Modify substituents : Replace the 3-fluoro group with chloro or trifluoromethyl to assess steric/electronic effects on target binding .
  • Alkyl chain variation : Substitute the diethylaminoethyl group with morpholine or piperazine rings to enhance solubility or bioavailability .
  • Pharmacophore mapping : Overlay crystal structures (e.g., from X-ray data ) with target proteins (e.g., PFOR enzyme) to identify critical binding motifs .

Q. What crystallographic techniques confirm the compound’s solid-state structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen bonding (e.g., N–H⋯N interactions between benzothiazole and amide groups) and π-π stacking. Refinement with SHELXL validates bond lengths/angles (e.g., C–F bond ≈1.34 Å) .

Q. How do reaction kinetics differ between traditional coupling and transition-metal-catalyzed methods?

  • Methodological Answer :

  • Traditional coupling : Slower kinetics (12–24 hours) due to nucleophilic acyl substitution; side products (e.g., hydrolyzed acid) require rigorous purification .
  • Rh-catalyzed C–H amidation : Faster (<6 hours), regioselective functionalization of benzothiazole C–H bonds. Monitor via TLC (hexane/ethyl acetate 3:1) and optimize catalyst loading (5 mol% Rh) .

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